BenchChemオンラインストアへようこそ!

Tolterodine hydrochloride

Muscarinic receptor binding Tissue selectivity Salivary gland adverse effects

Tolterodine hydrochloride (CAS 124936-75-0) is a competitive, non-subtype-selective muscarinic receptor antagonist developed for overactive bladder (OAB). Its active moiety, (R)-tolterodine, binds with high affinity to all five muscarinic receptor subtypes (M1–M5 Ki range 0.75–4.8 nM across tissues) and is characterized by a functional selectivity for urinary bladder over salivary gland tissue that is not attributable to single-receptor subtype preference.

Molecular Formula C22H32ClNO
Molecular Weight 361.9 g/mol
Cat. No. B8477063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolterodine hydrochloride
Molecular FormulaC22H32ClNO
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl
InChIInChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m1./s1
InChIKeyFSUOGWPKKKHHHM-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolterodine Hydrochloride: Baseline Pharmacological Identity for Bladder-Selective Muscarinic Antagonism Procurement


Tolterodine hydrochloride (CAS 124936-75-0) is a competitive, non-subtype-selective muscarinic receptor antagonist developed for overactive bladder (OAB). Its active moiety, (R)-tolterodine, binds with high affinity to all five muscarinic receptor subtypes (M1–M5 Ki range 0.75–4.8 nM across tissues) and is characterized by a functional selectivity for urinary bladder over salivary gland tissue that is not attributable to single-receptor subtype preference [1]. The hydrochloride salt form (MW 386.0 g/mol, freely soluble in water) serves as an alternative to the commercially predominant tartrate salt (MW 475.6, water solubility 12 mg/mL), offering differentiated physicochemical handling for formulation development and analytical reference standard applications [2].

Why Tolterodine Hydrochloride Cannot Be Interchanged with In-Class Antimuscarinics Without Quantitative Risk Assessment


Superficial class equivalence among oral antimuscarinic OAB agents masks clinically consequential divergence in tissue selectivity, receptor subtype rank order, CNS penetration potential, and adverse-event liability. A 2021 network meta-analysis of 45 RCTs encompassing 124,587 patients demonstrated that tolterodine was statistically favored for safety on 7 of 12 major adverse events compared with darifenacin, fesoterodine, imidafenacin, oxybutynin, propiverine, and solifenacin [1]. Substitution without accounting for these differentiated dimensions—particularly bladder-vs-salivary selectivity ratios, M2/M3 binding profiles, and blood-brain barrier penetration—can shift the therapeutic index in ways not captured by efficacy-alone comparisons. The sections below provide the quantitative evidence required to justify compound-specific selection.

Tolterodine Hydrochloride Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Bladder-to-Parotid Gland Binding Selectivity Ratio: Tolterodine vs Oxybutynin Direct Head-to-Head

In the pivotal Nilvebrant 1997 study, tolterodine bound to guinea-pig bladder muscarinic receptors with Ki = 2.7 nM vs parotid gland Ki = 4.8 nM (1.8-fold bladder preference). Oxybutynin showed the opposite selectivity: parotid Ki = 0.62 nM, representing 8-fold higher affinity for the salivary gland than tolterodine at the same site. [1] In vivo in the anaesthetized cat, tolterodine was 2.5–3.3-fold more potent at inhibiting bladder contraction than salivation, whereas oxybutynin showed the reverse tissue selectivity (more potent on salivation). [1] This pattern was confirmed in human tissue by Maruyama et al. (2006): tolterodine and its active metabolite 5-HMT exhibited 1.4–1.7-fold greater inhibitory potency in human bladder vs parotid gland homogenates, while oxybutynin and darifenacin showed 2–10-fold greater potency in the parotid gland. [2] Oki et al. (2007) further demonstrated that oral oxybutynin produced 2–3-fold higher muscarinic receptor binding in mouse cerebral cortex relative to bladder, whereas tolterodine showed approximately 2-fold lower binding in cortex vs bladder. [3]

Muscarinic receptor binding Tissue selectivity Salivary gland adverse effects

M2 vs M3 Muscarinic Receptor Subtype Binding Rank Order: Tolterodine vs Oxybutynin and Darifenacin

At recombinant human muscarinic receptors expressed in CHO cells, tolterodine exhibits a 2-fold higher potency at M2 over M3 receptors, consistent with a non-subtype-selective profile. In direct contrast, oxybutynin displays 10-fold selectivity for M3 over M2 receptors. [1] Darifenacin, another OAB comparator, demonstrates an even more pronounced M3 selectivity of 59.2-fold over M2. [2] This rank order has functional implications: in vivo, M3-selective antagonists (darifenacin, UH-AH 37) exhibit 0.4–0.8-fold selectivity for bladder over salivation (i.e., greater inhibition of salivation), while tolterodine and the M2-preferring antagonist AQ-RA 741 show 2.5–3.3-fold and 1.4–2.7-fold bladder-over-salivation selectivity, respectively. [3] The Maruyama 2006 human tissue study confirmed that tolterodine and 5-HMT are 2-fold more potent at inhibiting [³H]NMS binding at M2 vs M3 subtypes, whereas oxybutynin, its metabolite DEOB, propiverine, and darifenacin showed 2–22-fold higher M3 than M2 affinity. [2]

Receptor subtype selectivity M2/M3 pharmacology Detrusor vs salivary signaling

CNS Penetration Restriction and Cognitive Safety Differentiation: Tolterodine vs Oxybutynin

Callegari et al. (2011) quantified CNS penetration of six OAB antimuscarinics in rats. Oxybutynin displayed extensive, unrestricted brain penetration with brain:plasma ratio (B:P), unbound brain:unbound plasma ratio (Kp,free), and CSF:free plasma ratio each >1. Tolterodine showed B:P = 2.95 but Kp,free = 0.23 and CSF:free plasma = 0.16, indicating significant restriction from the CNS compartment (Kp,free <1). [1] Solifenacin showed a similar pattern (B:P = 3.04, Kp,free = 0.28). 5-HMT, darifenacin, and trospium showed markedly lower penetration (B:P 0.03–0.16, Kp,free 0.01–0.04). Importantly, tolterodine was not a P-glycoprotein (P-gp) substrate in MDCK-MDR1 cells, whereas 5-HMT, darifenacin, and trospium were P-gp substrates actively effluxed at the blood-brain barrier. [1] Clinically, Pagoria et al. (2011) reviewed cognitive testing data in elderly patients: oxybutynin clearly and consistently impaired cognition, while tolterodine, darifenacin, solifenacin, and trospium showed little to no CNS adverse effect risk. [2] Oki et al. (2007) provided mechanistic confirmation: oral oxybutynin (76.1 µmol/kg) produced significant binding to mouse cerebral cortical muscarinic receptors (≈2-fold Kd increase), while tolterodine (6.31 µmol/kg) at equipment bladder-binding doses showed only low-level central binding. [3]

Blood-brain barrier penetration Cognitive safety Geriatric pharmacology

Network Meta-Analysis Safety Superiority: Tolterodine vs Six In-Class Oral Antimuscarinics Across 45 RCTs

Yang et al. (2021) conducted a network meta-analysis of 45 randomized controlled trials encompassing 124,587 OAB patients, comparing seven oral antimuscarinic drugs: tolterodine, darifenacin, fesoterodine, imidafenacin, oxybutynin, propiverine, and solifenacin. Tolterodine demonstrated statistically superior safety outcomes for 7 of the 12 major adverse events analyzed: dry mouth, constipation, urinary retention, dizziness, urinary tract infection, dry eyes, and dry skin. The remaining five agents (darifenacin, fesoterodine, imidafenacin, oxybutynin, and solifenacin) presented comparable safety profiles to each other, with no agent demonstrating superiority on more than a few individual endpoints. [1] In a separate head-to-head meta-analysis by Wang et al. (2019) specifically comparing tolterodine vs solifenacin (7 RCTs, 1,318 patients), both agents showed similar efficacy on daily micturition frequency, urgency episodes, incontinence episodes, and micturition volume. However, tolterodine significantly decreased the constipation rate at 12 weeks compared with solifenacin. [2]

Adverse event profiling Network meta-analysis Clinical safety differentiation

Salt-Form Physicochemical Differentiation: Tolterodine Hydrochloride vs Tolterodine Tartrate Solubility and Handling

Tolterodine hydrochloride (CAS 124936-75-0, MW 386.0 g/mol) is characterized as freely soluble in water, ethanol, and methanol per manufacturer technical specification, with a melting point of 220–225°C (dec.) [1]. In contrast, tolterodine tartrate—the salt form used in commercial Detrol/Detrol LA products—has a defined aqueous solubility of 12 mg/mL (≈25 mM) at room temperature, is soluble in methanol, slightly soluble in ethanol, and practically insoluble in toluene, with pKa 9.87 [2]. While the active pharmacological moiety is identical between salt forms, the hydrochloride salt confers substantially higher aqueous solubility (freely soluble, generally >100 mg/mL by pharmacopeial definition vs 12 mg/mL for tartrate), which may facilitate aqueous formulation development, analytical method preparation, and dissolution testing workflows. The hydrochloride salt also carries a lower molecular weight per active moiety (386.0 vs 475.6 g/mol), yielding a higher molar potency per unit mass (approximately 23% more active base per gram). Both salt forms are hygroscopic; the hydrochloride requires storage at 2–8°C in airtight containers. [1]

Salt-form selection Aqueous solubility API physicochemical properties

CYP2D6 Pharmacogenomic Resilience: Active Moiety Summation Maintains Pharmacodynamic Equivalence Across Metabolizer Phenotypes

Tolterodine is extensively metabolized by CYP2D6 to its equipotent active metabolite 5-hydroxymethyl tolterodine (5-HMT). Brynne et al. (1998) demonstrated that the mean systemic clearance of tolterodine in CYP2D6 poor metabolizers (PM) was 9.0 ± 2.1 L/hr vs 44 ± 13 L/hr in extensive metabolizers (EM), a 4.9-fold difference resulting in a 4-fold longer elimination half-life in PMs (p < 0.001). [1] Despite this marked PK divergence, antimuscarinic pharmacodynamic effects (heart rate, accommodation, salivation) did not significantly differ between phenotypes, because the sum of unbound tolterodine plus 5-HMT concentrations—the 'active moiety'—remained comparable: in EMs, 5-HMT predominates; in PMs, parent tolterodine predominates. [1] In contrast, fesoterodine (a prodrug of 5-HMT) bypasses CYP2D6 entirely via ubiquitous esterase-mediated activation, delivering 5-HMT with up to 40% higher bioavailability and reduced interindividual variability compared with tolterodine ER—representing a deliberate pharmacokinetic engineering decision, not a therapeutic superiority per se. [2] The ER formulation further contributes to PK stability: Cmax of tolterodine ER 4 mg is approximately 75% of IR, Cmin approximately 150% of IR, with equivalent AUC, providing reduced peak-to-trough fluctuation. [3]

CYP2D6 polymorphism Pharmacokinetic variability Active metabolite summation

Tolterodine Hydrochloride: Evidence-Backed Procurement and Research Application Scenarios


Geriatric OAB Formulation Development Prioritizing CNS Safety

Tolterodine hydrochloride is the rational salt-form choice for developing OAB formulations targeting elderly populations, where cognitive safety is paramount. The compound's Kp,free of 0.23 (vs oxybutynin >1) and clinically documented minimal cognitive impairment risk in elderly patients [3][1] are supported by mouse ex vivo data showing negligible cerebral muscarinic receptor occupancy at therapeutic-equivalent bladder doses [2]. The hydrochloride salt's freely soluble aqueous profile facilitates liquid oral and rapidly disintegrating solid dosage forms suited to geriatric administration, while the dual active-moiety buffering against CYP2D6 variability (≈7% Caucasian PM prevalence) obviates genotype-guided dosing.

Antimuscarinic Reference Standard for Bladder-Selectivity Screening Panels

Tolterodine hydrochloride serves as an essential comparator in muscarinic receptor screening cascades where bladder-over-salivary selectivity is the primary differentiation endpoint. Its 1.4–1.7-fold human bladder-vs-parotid binding preference, 2.5–3.3-fold in vivo bladder-vs-salivation functional selectivity, and non-subtype-selective M2/M3 profile (2-fold M2 preference) define the 'balanced antagonist' reference point against which M3-selective agents (darifenacin 59.2-fold M3/M2) and M2-preferring ligands can be benchmarked [1][2]. The hydrochloride salt's high aqueous solubility simplifies preparation of concentrated stock solutions for in vitro pharmacology assays requiring DMSO-minimized vehicle conditions.

Active Pharmaceutical Ingredient Sourcing for Generic OAB Drug Product Development

For ANDA or 505(b)(2) development referencing tolterodine tartrate innovator products, the hydrochloride salt offers a viable alternative API with quantitatively superior solubility (>8-fold higher than tartrate's 12 mg/mL), enabling simplified dissolution method development and potentially facilitating bioequivalence study design. The 23% higher molar active content per gram of hydrochloride salt translates to reduced excipient burden in solid oral dosage forms. Quality specifications (purity ≥99.0% by HPLC, total related substances ≤0.5% per EP/USP/ChP, residual solvents meeting ICH Q3C limits, heavy metals ≤20 ppm) align with compendial expectations for generic drug product registration [4].

Clinical Trial Comparator Arm Selection in OAB Head-to-Head Studies

When designing head-to-head OAB clinical trials, tolterodine ER 4 mg represents the optimal active comparator for new antimuscarinic agents because its safety profile is quantitatively differentiated from the class: superior on 7 of 12 major AEs across 124,587 patients, including reduced constipation vs solifenacin at 12 weeks [5][6]. Its efficacy is comparable to solifenacin on micturition frequency, urgency, incontinence, and voided volume [6], establishing tolterodine as the antimuscarinic with the most favorable benefit-risk ratio for ethical comparator selection. The ER formulation's flat PK profile (Cmax 75% of IR, Cmin 150% of IR, equivalent AUC) provides once-daily dosing convenience suitable for blinded trial designs.

Quote Request

Request a Quote for Tolterodine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.